molecular formula C20H17F2NO4S B2398739 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide CAS No. 877816-01-8

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

Cat. No.: B2398739
CAS No.: 877816-01-8
M. Wt: 405.42
InChI Key: MMQSLSZQCHGGMX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of two fluorine atoms on the benzamide ring, a furan ring, and a tosyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of the furan-2-yl group through a series of reactions, such as the cyclization of appropriate precursors.

    Introduction of the tosyl group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base.

    Coupling with the benzamide: The final step involves coupling the furan-2-yl intermediate with 2,6-difluorobenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atoms and the tosyl group can enhance its binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
  • 2,6-difluoro-N-(2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl)benzamide
  • 2,6-difluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Uniqueness

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the tosyl group provides a distinct structural framework that can be exploited for various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S/c1-13-7-9-14(10-8-13)28(25,26)18(17-6-3-11-27-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQSLSZQCHGGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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